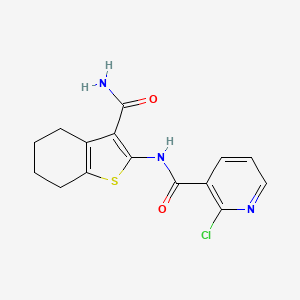![molecular formula C19H23N7O2 B14926368 7-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14926368.png)
7-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring fused with a triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazol-4-amine with appropriate reagents under controlled conditions.
Cyclization to Form the Triazolopyrimidine Scaffold: The pyrazole derivative undergoes cyclization with a suitable precursor to form the triazolopyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are often employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor for cancer treatment.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated as kinase inhibitors.
Triazolopyrimidine Derivatives: These compounds have similar biological activities and are used in medicinal chemistry.
Uniqueness
7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 . This makes it a promising candidate for further development as a therapeutic agent.
Propriétés
Formule moléculaire |
C19H23N7O2 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
7-(1,3-dimethylpyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H23N7O2/c1-11-13(9-25(3)24-11)17-16(12(2)22-19-20-10-21-26(17)19)18(27)23-14-7-5-6-8-15(14)28-4/h5-10,12,16-17H,1-4H3,(H,23,27)(H,20,21,22) |
Clé InChI |
HMURRMUZKRDPMN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)NC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926287.png)
![[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14926288.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(dipropan-2-ylamino)propan-2-yl]piperidine-3-carboxamide](/img/structure/B14926292.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926296.png)
![N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926300.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926310.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-ethyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926313.png)

![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14926338.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide](/img/structure/B14926354.png)
![1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926367.png)


![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B14926379.png)
